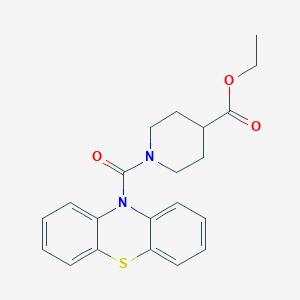

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE

Description

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE is a hybrid heterocyclic compound combining a phenothiazine core with a piperidine-4-carboxylate moiety. Phenothiazines are tricyclic aromatic systems containing sulfur and nitrogen, widely studied for their pharmacological properties (e.g., antipsychotic activity). The piperidine ring, a six-membered amine heterocycle, is functionalized with an ester group at position 4 and a phenothiazine-derived carbonyl group at position 1.

The synthesis of such compounds typically involves coupling phenothiazine derivatives with piperidine precursors. For example, analogous reactions in the evidence include the use of O-methylhydroxylamine hydrochloride for imine formation (as seen in compound (7) in ) and alkylation strategies (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate synthesis in ).

Properties

IUPAC Name |

ethyl 1-(phenothiazine-10-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-26-20(24)15-11-13-22(14-12-15)21(25)23-16-7-3-5-9-18(16)27-19-10-6-4-8-17(19)23/h3-10,15H,2,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAMSIHLYSBNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE typically involves the reaction of phenothiazine derivatives with piperidine carboxylates. One common method includes the acylation of phenothiazine with ethyl piperidine-4-carboxylate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

1.1. Phenothiazine Carbonyl Activation

The phenothiazine carbonyl group is typically introduced via Ullmann-type coupling or Friedel-Crafts acylation . For example:

-

Ullmann Coupling : 10H-phenothiazine reacts with 1-bromo-4-iodobenzene in the presence of a copper catalyst to form 10-phenyl-10H-phenothiazine bromide, a precursor for carbonyl derivatives .

-

Acylation : Phenothiazine reacts with cyanoacetic acid in acetic anhydride to yield 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile, demonstrating the feasibility of carbonyl functionalization .

1.2. Piperidine-4-carboxylate Preparation

Ethyl piperidine-4-carboxylate is synthesized via esterification of piperidine-4-carboxylic acid (e.g., using ethanol and acid catalysis) or through nucleophilic substitution. Physical properties (e.g., boiling point: 477.2 K) are well-documented .

1.3. Amide Bond Formation

The final assembly involves coupling the phenothiazine carbonyl chloride with ethyl piperidine-4-carboxylate. This is achieved via:

-

Schotten-Baumann Reaction : Reacting acyl chlorides with amines in aqueous basic conditions.

-

Carbodiimide-Mediated Coupling : Using reagents like DCC or EDC to activate the carbonyl for nucleophilic attack by the piperidine nitrogen .

Example Protocol (inferred from ):

-

Generate 10H-phenothiazine-10-carbonyl chloride via thionyl chloride treatment.

-

Add ethyl piperidine-4-carboxylate and triethylamine in dry THF.

-

Stir at 0–5°C for 4 hours, followed by aqueous workup.

2.1. Ester Hydrolysis

The ethyl ester undergoes base- or acid-catalyzed hydrolysis to yield the carboxylic acid derivative:

2.2. Phenothiazine Ring Functionalization

The phenothiazine core participates in:

-

Electrophilic Aromatic Substitution : Bromination or nitration at positions 2 or 3.

-

Oxidation : Forms sulfoxide or sulfone derivatives under controlled oxidative conditions (e.g., HO/AcOH) .

2.3. Piperidine Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., 1-chlorododecane) to form quaternary ammonium salts .

-

Reduction : The carbonyl group is reducible to a methylene unit using LiAlH .

Reactivity in Catalytic Systems

The phenothiazine moiety acts as a photoredox catalyst in radical reactions via single-electron transfer (SET):

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that derivatives of phenothiazine, including ethyl 1-(10H-phenothiazine-10-carbonyl)piperidine-4-carboxylate, exhibit significant antimicrobial activity. A study demonstrated that certain synthesized phenothiazine derivatives showed promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound's structure allows it to interact with microbial targets effectively, enhancing its efficacy.

1.2 Neuroprotective Effects

Phenothiazine derivatives are known for their neuroprotective properties. This compound has been explored for its ability to mitigate neurotoxic injuries caused by ischemia or anoxia. Studies have shown that compounds with similar structures can help control brain damage associated with these conditions, indicating a potential therapeutic role in treating neurodegenerative diseases .

Pharmacological Applications

2.1 Antioxidant Activity

The antioxidant properties of phenothiazine compounds are well-documented. This compound is believed to possess similar characteristics, making it a candidate for further research in combating oxidative stress-related diseases. The antioxidant activity can be attributed to the phenothiazine moiety, which can scavenge free radicals and reduce oxidative damage .

2.2 Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the biological activity of this compound. These studies help in understanding the compound's interactions at the molecular level, providing insights into its potential as a drug candidate. The computational approaches used can guide synthetic modifications to enhance efficacy and selectivity against specific biological targets .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of phenothiazine derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors due to its ability to form stable charge carriers. This property is crucial for improving the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Mechanism of Action

The mechanism of action of ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with various molecular targets. The phenothiazine moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, it can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE, based on the provided evidence:

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)

- Structure: Features a piperidine ring with a methoxyimino group at position 4 and an ethoxypropyl ester at position 3.

- Synthesis : Prepared via reaction of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture .

- Properties : NMR data (δ 4.16–4.08 ppm for ester groups) and HRMS (m/z 301.1699 [M + H]+) indicate moderate polarity and stability.

- The methoxyimino group may confer different reactivity compared to the phenothiazine carbonyl.

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Compound II)

- Structure : Piperidine-4-carboxylate with a 2-chloroethyl substituent at position 1.

- Synthesis : Derived from ethyl isonipecotate and 1-bromo-2-chloroethane in the presence of an organic base, forming a key intermediate for umeclidinium bromide (a bronchodilator) .

- Properties : The chloroethyl group enhances electrophilicity, facilitating subsequent cyclization (e.g., azabicyclo[2.2.2]octane formation).

- Comparison: Simpler substituents (chloroethyl vs. phenothiazine carbonyl) reduce steric bulk and electronic complexity, likely altering biological target specificity.

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

- Structure: Phenothiazine core with a 4-nitrophenyl ethynyl group at position 10.

- Synthesis: Not detailed in the evidence, but crystal data (triclinic, P1 space group, a = 8.1891 Å, b = 8.2417 Å) confirm a planar conformation stabilized by S···N interactions .

- Properties : The nitro group enhances electron-withdrawing effects, while the ethynyl spacer enables extended conjugation.

- Comparison: Shares the phenothiazine core but lacks the piperidine-carboxylate moiety. The nitro group may confer redox activity absent in the target compound.

Research Implications

- Structural Complexity: The target compound’s phenothiazine-piperidine hybrid structure may enhance binding to hydrophobic pockets in proteins, compared to simpler analogs .

- Synthetic Challenges: Coupling bulky phenothiazine derivatives to piperidine rings could require optimized conditions (e.g., carbodiimide-mediated acylation), contrasting with the straightforward alkylation in .

- Pharmacological Potential: Phenothiazine derivatives often exhibit dopamine receptor antagonism, while piperidine esters may improve bioavailability. Synergistic effects warrant further study.

Biological Activity

Ethyl 1-(10H-phenothiazine-10-carbonyl)piperidine-4-carboxylate is a compound derived from phenothiazine, a class of drugs known for their diverse biological activities, particularly in the treatment of neurodegenerative diseases and as antimicrobial agents. This article explores the biological activity of this compound, focusing on its antioxidant properties, cholinesterase inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a phenothiazine moiety linked to a piperidine ring through a carbonyl group. The synthesis typically involves reactions that yield high purity and yield rates. For instance, one method involves the reaction of phenothiazine derivatives with various reagents to form the desired hybrid compounds, which are then characterized using techniques like NMR and mass spectrometry .

1. Antioxidant Properties

Phenothiazine derivatives are recognized for their antioxidant activity. This compound has been shown to exhibit significant free radical scavenging abilities. In vitro studies indicate that this compound effectively reduces oxidative stress in cell lines such as HepG2 and SHSY-5Y, making it a candidate for further investigation in oxidative stress-related conditions .

2. Cholinesterase Inhibition

One of the critical therapeutic targets for Alzheimer's disease (AD) is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have demonstrated that this compound exhibits potent inhibitory effects on both AChE and BChE, with IC50 values in the low micromolar range . This dual inhibition can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with AD.

3. Anti-inflammatory Activity

Emerging evidence suggests that phenothiazine derivatives may modulate inflammatory pathways. This compound has been implicated in reducing neuroinflammation by inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition may provide neuroprotective effects in models of neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activities of phenothiazine derivatives, including this compound:

These findings underscore the potential of this compound as a multi-target therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing ethyl 1-(10H-phenothiazine-10-carbonyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : A two-step approach is typically employed:

Acylation of phenothiazine : React 10H-phenothiazine with a carbonylating agent (e.g., phosgene or triphosgene) to form the 10-carbonyl intermediate.

Piperidine coupling : Use ethyl isonipecotate (piperidine-4-carboxylate) and a coupling reagent (e.g., DCC or EDC) under inert conditions (N₂/Ar) to introduce the piperidine-4-carboxylate moiety.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF or DCM) and temperature (25–60°C) to improve yield. Catalytic DMAP can enhance acylation efficiency .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Key Techniques :

- NMR spectroscopy : Confirm ester (δ ~4.1–4.3 ppm for –COOCH₂CH₃), phenothiazine aromatic protons (δ ~6.8–7.5 ppm), and piperidine protons (δ ~1.5–3.5 ppm).

- HPLC-MS : Assess purity (>95%) using C18 columns with acetonitrile/water gradients. Monitor [M+H]⁺ ions (expected m/z ~425–430).

- X-ray crystallography (if crystalline): Resolve steric effects at the piperidine-phenothiazine junction .

Q. What functional groups in this compound are most reactive under basic or acidic conditions?

- Reactive Sites :

- Ester group (–COOEt) : Prone to hydrolysis under acidic (H₃O⁺) or basic (OH⁻) conditions, yielding carboxylic acid or carboxylate.

- Phenothiazine core : Susceptible to oxidation at the sulfur atom, forming sulfoxide/sulfone derivatives.

- Piperidine nitrogen : May participate in nucleophilic substitutions or act as a base in protic solvents .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting or mass fragments) be resolved during structural validation?

- Contradiction Analysis :

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in the piperidine ring.

- Tandem MS/MS : Fragment ions (e.g., loss of –COOEt or phenothiazine cleavage) can distinguish isomeric byproducts.

- DFT calculations : Compare computed vs. experimental NMR chemical shifts to identify misassignments .

Q. What mechanistic insights explain the regioselectivity of phenothiazine acylation at the 10-position versus other nitrogen sites?

- Reaction Mechanism :

- Electronic factors : The 10-position nitrogen in phenothiazine is more nucleophilic due to conjugation with the aromatic system.

- Steric hindrance : Substituents at adjacent positions (e.g., 2-chloro derivatives) may redirect acylation.

- Catalytic role : LTMP (lithium tetramethylpiperidide) can deprotonate phenothiazine, enhancing reactivity at specific sites .

Q. How can computational chemistry (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology :

Conformational analysis : Optimize geometry using B3LYP/6-31G(d) to predict steric and electronic profiles.

Docking studies : Target receptors (e.g., dopamine or histamine receptors) to assess binding affinity of the phenothiazine-piperidine scaffold.

SAR development : Modify substituents (e.g., ester → amide) and calculate ΔG binding energies to prioritize derivatives .

Q. What strategies mitigate impurities (e.g., de-ethylated products or oxidation byproducts) during scale-up?

- Impurity Control :

- Chromatographic monitoring : Use EP-grade reference standards (e.g., LGC Standards) to identify and quantify impurities like ethyl ester hydrolysis products .

- Inert atmosphere : Conduct reactions under N₂ to prevent phenothiazine oxidation.

- Additives : Incorporate antioxidants (e.g., BHT) or chelating agents to stabilize intermediates .

Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.